molecular formula Gd B078523 Gadolinium trihydride CAS No. 13572-97-9

Gadolinium trihydride

Cat. No.: B078523
CAS No.: 13572-97-9
M. Wt: 157.2 g/mol
InChI Key: UIWYJDYFSGRHKR-UHFFFAOYSA-N
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Description

Gadolinium trihydride (GdH₃) is an inorganic chemical compound classified as a rare earth hydride, notable for its significant hydrogen storage capacity and intriguing magnetic and electronic properties. This material is of substantial interest in fundamental and applied materials science research, particularly in the fields of solid-state hydrogen storage, neutron moderation, and spintronics. Its mechanism of action is rooted in the ability of gadolinium metal to absorb and form a chemical bond with hydrogen atoms, resulting in a crystalline structure where the physical properties of the parent metal are profoundly altered. Researchers utilize this compound to investigate metal-insulator transitions, as its electrical conductivity can change dramatically with hydrogen content. Furthermore, due to gadolinium's high neutron capture cross-section, GdH₃ is explored for applications in nuclear technology as a potential neutron shielding or moderating material. Its role in hydrogen economy research is pivotal, as it serves as a model system for understanding the hydrogenation and dehydrogenation kinetics of rare earth metals. This high-purity compound is an essential reagent for advancing studies in condensed matter physics, energy storage, and the development of novel functional materials.

Properties

IUPAC Name

gadolinium
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InChI

InChI=1S/Gd
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InChI Key

UIWYJDYFSGRHKR-UHFFFAOYSA-N
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Canonical SMILES

[Gd]
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Molecular Formula

Gd
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DSSTOX Substance ID

DTXSID5037234
Record name Gadolinium
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Molecular Weight

157.2 g/mol
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Physical Description

Silvery white, malleable metal that tarnishes in moist air; [Reference #2], Liquid
Record name Gadolinium
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Boiling Point

3273 °C
Record name GADOLINIUM, ELEMENTAL
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Solubility

Soluble in dilute acid
Record name GADOLINIUM, ELEMENTAL
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Density

7.90 g/cu cm, Crystalline forms: hexagonal close-packed, alpha-form, density: 7.886, transforms to beta-form at 1262 °C; body-centered cubic, beta-form exists at >1262 °C; heat of fusion: 10.05 kJ/mol; heat of sublimation: at 25 °C: 397.5 kJ/mol
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Vapor Pressure

VP: 1 Pa at 1563 °C; 10 Pa at 1755 °C; 100 Pa at 1994 °C; 1 kPa at 2300 °C; 10 kPa at 2703 °C; 100 kPa at 3262 °C (calculated from ideal gas hermodynamic functions), 5.7X10-10 Pa at 1000 K; 1.54X10-6 Pa at 1200 K; 0.000429 Pa at 1400 K; 0.0279 Pa at 1600 K; 0.618 Pa at 1800 K; 7.39 Pa at 2000 K; 56.2 Pa at 2200 K (calculated)
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Color/Form

Silvery metal; hexagonal, Colorless or faintly yellowish metal; tarnishes in moist air

CAS No.

7440-54-2, 13572-97-9
Record name Gadolinium
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Record name Gadolinium hydride (GdH3)
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Melting Point

1312 °C. [Sax], 1313 °C
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Theoretical Investigations and Computational Modeling of Gadolinium Trihydride

Electronic Structure Analysis and Band Theory

The electronic structure of GdH₃ is of particular interest due to its unique magnetic and conductive properties. Band theory, informed by first-principles calculations, provides a detailed picture of the electronic states and their energies.

Half-Metallic Ferromagnetism in GdH₃

Theoretical studies have revealed that GdH₃ exhibits half-metallic ferromagnetism at normal pressure researchgate.netresearchgate.net. Half-metals are a unique class of materials that behave as a conductor for electrons of one spin orientation and as an insulator or semiconductor for electrons of the opposite spin. This results in 100% spin polarization of the charge carriers at the Fermi level, a property that is highly desirable for spintronic applications. First-principles calculations predict that while gadolinium mono- and di-hydrides are metallic, the trihydride is half-metallic researchgate.net. It is also predicted that a pressure-induced half-metallic to metallic transition can occur in GdH₃ researchgate.net.

Spin-Dependent Electronic States

The half-metallic nature of GdH₃ is a direct consequence of its spin-dependent electronic states. The density of states (DOS) is significantly different for spin-up and spin-down electrons. For one spin channel, there is a finite density of states at the Fermi level, allowing for metallic conductivity. In contrast, for the other spin channel, the Fermi level falls within a band gap, leading to insulating or semiconducting behavior. This spin-splitting of the electronic bands is fundamental to the half-metallic character of GdH₃.

Band Gap Determinations and Optical Gap Comparisons

As a half-metal, GdH₃ possesses a band gap for one of its spin channels. Theoretical calculations have been performed to determine the magnitude of this gap. One study reports a calculated band gap of 2.55 eV for GdH₃ researchgate.net. This is in reasonable agreement with other theoretical predictions researchgate.net. The presence of this spin-dependent band gap is a key feature of its electronic structure.

PropertyMethodCalculated ValueReference
Electronic StateDFT (GGA-PBE+U)Half-metallic researchgate.netresearchgate.net
Magnetic StateDFT (GGA-PBE+U)Ferromagnetic researchgate.net
Band Gap (one spin channel)Not Specified2.55 eV researchgate.net

Structural Relative Stabilities and Energetic Landscape

Theoretical and computational studies have elucidated the structural properties of gadolinium hydrides, identifying distinct stable phases for the dihydride and trihydride forms. Gadolinium dihydride (GdH₂) typically crystallizes in a cubic structure. acs.org This structure is characterized as a defect calcium fluoride (CaF₂) type, belonging to the Fm-3̅m space group. researchgate.net In this phase, the gadolinium sites are fully occupied by gadolinium atoms. researchgate.net

As hydrogen concentration increases, the system transitions to gadolinium trihydride (GdH₃). GdH₃ adopts a different, more complex crystal structure. It forms a hexagonal structure of the HoH₃ type, which is described by the Pearson symbol hP24 and the space group P-3c1. researchgate.net This structure is formed from a hexagonal close-packed arrangement of gadolinium atoms, with hydrogen atoms filling the tetrahedral and triangular interstitial sites. researchgate.net

The energetic landscape of metal hydrides is generally governed by three key factors:

The energy required to convert the metal's crystal structure into the arrangement it adopts in the hydride.

The loss of cohesive energy that occurs when the metal lattice expands to accommodate hydrogen atoms.

The favorable chemical bonding energy between the metal and hydrogen atoms. aps.org

For early transition metals and rare earths like gadolinium, the formation of hydrides is generally favorable. aps.orgchrismarianetti.org The stability of the dihydride and trihydride phases is a result of the interplay of these energetic contributions, leading to the observed stable crystal structures for each composition.

Thermodynamic Assessments of the Gadolinium-Hydrogen Binary System (Gd-H)

The thermodynamic properties of the gadolinium-hydrogen (Gd-H) binary system are crucial for understanding phase stability and equilibrium conditions. These properties are often investigated through a combination of experimental measurements and computational modeling.

Pressure-Composition Isotherm (PCI) measurements are a fundamental experimental technique used to determine the thermodynamic properties of metal-hydrogen systems. acs.org This method involves measuring the equilibrium hydrogen pressure as a function of hydrogen concentration in the metal at a constant temperature.

For the Gd-H system, PCI measurements conducted between 650°C and 900°C have provided key thermodynamic data. These studies show significant dissolution of hydrogen in the gadolinium metal. The metal-rich phase boundary of nonstoichiometric gadolinium dihydride was found to vary with temperature. acs.org

Below is a table summarizing key data points from PCI measurements of the Gadolinium-Hydrogen system. acs.org

Temperature (°C)Maximum Hydrogen Dissolution in Gd (H/Gd ratio)Metal-Rich Phase Boundary of GdH₂ (Nominal Composition)
6500.34GdH₁.₈₀
9000.55GdH₁.₅₃

This table presents data on hydrogen solubility and the phase boundary of gadolinium dihydride at different temperatures.

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach used to model the thermodynamic properties and construct phase diagrams of multicomponent systems. nih.govforth.gr The core of the CALPHAD method is to develop mathematical models, often expressed as polynomials, that describe the Gibbs free energy of each phase as a function of temperature, pressure, and composition. chrismarianetti.orgnih.gov These model parameters are optimized using available experimental data, such as phase equilibria and calorimetric measurements. acs.orgnih.gov

In the context of the Gd-H binary system, the CALPHAD methodology has been successfully applied to generate the phase diagram based on experimental PCI data. acs.org This approach ensures thermodynamic consistency between the phase diagram and the experimental measurements. nih.gov By modeling the Gibbs energy of the various phases (liquid, solid solutions, and intermetallic compounds like the hydrides), the CALPHAD method allows for the calculation of phase equilibria over a wide range of conditions, providing a comprehensive understanding of the system's behavior. nih.govacs.org

Interfacial Interactions and Surface Phenomena in Gadolinium Hydrides

The surface properties of gadolinium hydrides and their interactions with the surrounding environment are critical, particularly concerning the material's reactivity and stability.

The surfaces of gadolinium and its hydrides are highly reactive and susceptible to interaction with gas-phase impurities. Impurities such as oxygen and water vapor can significantly alter the surface chemistry and impact hydrogen absorption and desorption processes. yeastgenome.org

Studies have shown that the presence of oxygen can lead to the formation of a native oxide layer on gadolinium surfaces. yeastgenome.org This oxide layer can act as a barrier to hydrogen diffusion. The interaction of water vapor with gadolinium oxide surfaces can proceed through different pathways. One route involves a redox reaction that produces atomic hydrogen, which may then diffuse into the metal to form hydrides. yeastgenome.org However, the presence of excess oxygen tends to prevent this redox pathway, limiting hydride formation. yeastgenome.org This indicates that the purity of the hydrogen gas is a critical factor in processes involving gadolinium hydride.

The formation of gadolinium hydride begins with the chemisorption of hydrogen molecules (H₂) onto the gadolinium surface. Chemisorption is a process where chemical bonds are formed between the adsorbate (hydrogen) and the surface (gadolinium). This process is distinct from physisorption, which involves weaker van der Waals forces.

For hydrogen to be absorbed, the H-H bond in the H₂ molecule must be broken, a process known as dissociative chemisorption. researchgate.net The reactivity of gadolinium surfaces towards this process can be hindered by the presence of surface contaminants, such as hydroxyl groups (-OH). These groups can impede the dissociative chemisorption of hydrogen. researchgate.net

Therefore, a surface activation mechanism is often required. This typically involves a vacuum heat pretreatment. For gadolinium, heating to temperatures around 470 K is sufficient to activate the surface. The primary effect of this heat treatment is the desorption of surface hydroxyl groups, which cleans the surface and enhances its reactivity towards hydrogen, allowing for efficient dissociative chemisorption and subsequent hydride formation. researchgate.net

Role of Hydroxyl Groups and Oxygen Vacancies

Theoretical and computational investigations into the precise roles of hydroxyl groups and oxygen vacancies within the pure this compound (GdH₃) lattice are not extensively detailed in available research. However, significant computational modeling has been performed on the closely related compound, gadolinium oxyhydride (GdHO), a multi-anion material derived from gadolinium hydride and gadolinium oxide. These studies on GdHO provide critical insights into the interactions between gadolinium, hydrogen, and oxygen, which are fundamental to understanding the potential effects of oxygen-related defects in a hydride lattice.

Density Functional Theory (DFT) computations have been central to characterizing the electronic and structural properties of gadolinium oxyhydride. mdpi.com Bader charge analysis of GdHO reveals complex bonding attributes, while the electron localization function (ELF) indicates a predominantly ionic character, heavily influenced by the high electronegativity of oxygen. mdpi.com In the GdHO crystal structure, each gadolinium atom is bonded to four oxygen and four hydrogen atoms. mdpi.com

Computational studies comparing gadolinium dihydride (GdH₂), gadolinium oxyhydride (GdHO), and gadolinium(III) oxide (Gd₂O₃) highlight the significant impact of oxygen incorporation on the material's electronic properties. The calculated work functions and band gap energies change distinctly with oxygen content. For instance, the top of the valence band in GdHO is at a much higher energy level than in Gd₂O₃, a difference attributed to the higher energy state of the hydride 1s orbital compared to the oxide 2p orbital. This demonstrates how the presence of both hydride and oxide anions fundamentally alters the electronic structure.

Table 1: Comparison of Theoretical Properties of Gadolinium Compounds This table summarizes key electronic properties calculated using Density Functional Theory (DFT) for gadolinium dihydride, gadolinium oxyhydride, and gadolinium(III) oxide.

CompoundFormulaCalculated Work Function (eV)Calculated Band Gap (eV)Crystal Structure (Modeled)
Gadolinium DihydrideGdH₂3.402 mdpi.com--
Gadolinium OxyhydrideGdHO3.009 mdpi.com5.39 Cubic (F-43m) mdpi.com
Gadolinium(III) OxideGd₂O₃4.337 mdpi.com5.93 (cubic) Cubic / Monoclinic

Molecular Modeling of Gadolinium Complexes

Molecular modeling, particularly through quantum mechanical calculations based on Density Functional Theory (DFT), has been employed to investigate the structure and properties of gadolinium complexes. mdpi.com These computational studies provide valuable insights into coordination geometry, bond lengths, and the interaction of the gadolinium ion with surrounding ligands, which are difficult to probe experimentally.

One area of focus has been the modeling of Gd(III) complexes with various chelating agents. For example, the geometry of a Gd(III) complex with a tris-hydroxypyridinone ligand was fully optimized using the B3LYP hybrid functional and the Stuttgart/Dresden (SDD) effective core potential basis set. mdpi.com Such simulations can predict the most probable number of water molecules coordinated to the gadolinium ion, a critical feature for applications like MRI contrast agents. mdpi.com For this specific complex, molecular simulations revealed a minimum energy structure with a slightly distorted octahedral geometry, indicating the coordination of one water molecule in the inner metal sphere. mdpi.com

Ab initio molecular dynamics simulations have also been used to study the structure and dynamics of the aqueous gadolinium ion, [Gd(H₂O)₈]³⁺. researchgate.net These computational methods provide estimates for key structural parameters, such as the average distances between the gadolinium ion and the oxygen (Gd-O) and hydrogen (Gd-H) atoms of the coordinated water molecules. These calculated distances are often in good agreement with experimental values obtained through techniques like ENDOR (Electron-Nuclear Double Resonance). researchgate.net The precise parametrization of gadolinium complexes in molecular dynamics simulations is crucial for accurately reproducing experimental structural and dynamic properties, such as the residence time of coordinated water molecules. researchgate.net

Table 2: Selected Calculated Parameters from Molecular Modeling of Gd(III) Complexes This table presents data from different computational studies on gadolinium complexes, detailing the methods used and the resulting structural parameters.

System / ComplexComputational MethodKey Calculated ParameterValue
Gd(III)-tris-hydroxypyridinoneDFT (B3LYP/SDD)Coordination GeometrySlightly distorted octahedral mdpi.com
[Gd(H₂O)₈]³⁺Ab initio MD (Car-Parrinello)Average Gd-O distance2.37 Å researchgate.net
[Gd(H₂O)₈]³⁺Ab initio MD (Car-Parrinello)Average Gd-H distance3.04 Å researchgate.net
[Gd(DTPA)(H₂O)]²⁻Pulsed ENDOR / DFTGd-H distance (rGdH)~3.0 - 3.1 Å researchgate.net

Structural Transformations and Phase Transitions in Gadolinium Trihydride

Pressure-Induced Structural Phase Transitions

The application of external pressure forces the atoms in the gadolinium trihydride crystal structure to pack more densely, inducing a series of phase transitions. This behavior is characteristic of many rare-earth trihydrides, which follow a predictable sequence of structural changes as pressure increases.

At ambient pressure, many rare-earth trihydrides adopt a hexagonal close-packed (hcp) structure. As pressure is applied, this compound is expected to transform to a more compact face-centered cubic (fcc) structure. researchgate.netresearchgate.net This transformation is a common feature in close-packed crystal systems and is driven by the energetic favorability of the fcc lattice at higher densities. researchgate.netnih.gov The transition involves a change in the stacking sequence of the atomic layers from the "ABABAB" pattern of the hcp structure to the "ABCABC" pattern characteristic of the fcc structure. nih.govnih.gov Studies on analogous compounds like scandium trihydride (ScH₃) and yttrium trihydride (YH₃) have confirmed this pressure-induced hexagonal-to-cubic phase transformation. researchgate.net

The transition from the hexagonal to the cubic phase in rare-earth trihydrides is often not direct. Instead, it can proceed through one or more intermediate states or a wide region where both the low-pressure hexagonal and high-pressure cubic phases coexist. researchgate.net For instance, investigations on ScH₃ revealed an intermediate state that could not be interpreted as a simple mixture of the initial and final phases. researchgate.net This intermediate structure is believed to arise from the sluggish sliding of crystallographic planes as the lattice rearranges. researchgate.netnih.gov These intermediate configurations represent local energy minima in the transformation pathway between the stable hcp and fcc structures. nih.gov

The primary experimental technique for investigating these structural transitions is high-pressure X-ray diffraction (HPXRD). iphy.ac.cnexcillum.com In these studies, a small sample of this compound is placed in a diamond anvil cell (DAC), a device capable of generating extremely high pressures. excillum.com The DAC is transparent to X-rays, allowing for in-situ analysis of the sample's crystal structure as pressure is increased. iphy.ac.cn

Synchrotron radiation is typically used as the X-ray source due to its high brightness, which is necessary to obtain clear diffraction patterns from the minute sample volumes within the DAC. iphy.ac.cn By analyzing the positions and intensities of the diffraction peaks at various pressures, researchers can identify the crystal structure, determine lattice parameters, and map the precise conditions under which phase transitions occur. iphy.ac.cn

The pressure-volume data collected from HPXRD experiments are used to formulate an equation of state (EoS) for the material, which describes its compressibility. wikipedia.org The Birch-Murnaghan equation of state is a widely used model for this purpose. wikipedia.orgmdpi.com By fitting the experimental data of volume (V) versus pressure (P) to this equation, key material properties can be determined. wikipedia.org

These properties include the bulk modulus (K₀) and its first pressure derivative (K'₀). The bulk modulus is a measure of a substance's resistance to uniform compression. wikipedia.org This analysis provides fundamental insights into the material's mechanical stability and interatomic forces at different pressures. researchgate.net

Table 1: Parameters from the Birch-Murnaghan Equation of State

Parameter Symbol Description
Bulk Modulus K₀ Measures the substance's resistance to compression at zero pressure.
Pressure Derivative of Bulk Modulus K'₀ Describes how the bulk modulus changes with increasing pressure.

Crystal System and Space Group Analysis

The crystal structure of a material is defined by its crystal system and space group, which describe the symmetry of the atomic arrangement. As this compound undergoes phase transitions, its symmetry and, consequently, its space group change.

The different phases of this compound can be classified by their respective space groups.

P6₃/mmc : This space group corresponds to the hexagonal crystal system and is the standard structure for many hexagonal close-packed (hcp) metals, including elemental gadolinium. aps.orgwebelements.com It is the expected space group for the initial, low-pressure phase of this compound.

P3̄c1 and P6₃cm : These space groups also belong to the hexagonal or trigonal crystal systems. They represent structures with lower symmetry than P6₃/mmc. The appearance of phases with these space groups could signify intermediate or distorted structures that form during the transition from the initial hcp phase to the final fcc phase.

Table 2: Crystal Systems and Associated Space Groups for GdH₃ Phases

Space Group Crystal System Phase Association
P6₃/mmc Hexagonal The common low-pressure hexagonal close-packed (hcp) phase.
P3̄c1 Trigonal A potential intermediate phase with lower symmetry.

Interstitial Hydrogen Atom Occupancy (Tetrahedral and Octahedral Sites)

The arrangement of hydrogen atoms within the gadolinium host lattice is a critical factor governing the material's properties. In the face-centered cubic (fcc) lattice of gadolinium dihydride (GdH₂), hydrogen atoms primarily occupy the tetrahedral interstitial sites. As the hydrogen concentration increases towards the trihydride (GdH₃) composition, the additional hydrogen atoms begin to occupy the octahedral interstitial sites.

In a related gadolinium oxyhydride system, it has been observed that oxygen atoms substitute for hydrogen at the tetrahedral interstitial sites of the fcc gadolinium lattice. acs.org This preferential occupation is driven by the minimization of electrostatic lattice energy. While this provides insight into site preference, the precise distribution of hydrogen in pure this compound continues to be a subject of detailed research, often employing techniques like neutron diffraction to accurately locate the light hydrogen atoms within the heavier gadolinium lattice.

Interstitial Site Occupancy in Gadolinium Hydride
Hydride PhasePrimary Occupied SitesSecondary Occupied SitesGoverning Factors
Gadolinium Dihydride (GdH₂)Tetrahedral-Lattice symmetry, minimization of strain energy
This compound (GdH₃)Tetrahedral and Octahedral-Increased hydrogen concentration, electronic structure modifications

Relationship between Structure and Hydrogen Content

The crystal structure of gadolinium hydride undergoes significant changes as the hydrogen content increases. Gadolinium metal possesses a hexagonal close-packed (hcp) structure. Upon initial hydrogenation to form gadolinium dihydride (GdH₂), the crystal structure transforms to a face-centered cubic (fcc) arrangement. This transition is characterized by a significant expansion of the lattice to accommodate the interstitial hydrogen atoms.

As the hydrogen-to-metal ratio (H/M) increases beyond 2, moving towards the trihydride state, the material typically undergoes another phase transition. While the fcc structure is maintained in the initial stages of this transition, further hydrogen absorption leads to the formation of a hexagonal structure in the trihydride phase. The precise lattice parameters and the exact phase boundaries are highly dependent on factors such as temperature and pressure.

Structural Parameters of Gadolinium Hydride Phases
CompoundCrystal SystemSpace GroupLattice Parameters
Gadolinium (Gd)Hexagonal Close-Packed (hcp)P6₃/mmca = 3.636 Å, c = 5.783 Å
Gadolinium Dihydride (GdH₂)Face-Centered Cubic (fcc)Fm-3ma ≈ 5.303 Å
This compound (GdH₃)Hexagonal--

Structural Changes in Nanoparticle Systems upon Hydrogenation

Gadolinium nanoparticles exhibit unique structural behaviors during hydrogenation compared to their bulk counterparts. A notable characteristic is the quenching of the hysteresis—the difference in pressure for hydride formation and decomposition—which is often observed in bulk materials. researchgate.net This phenomenon in nanoparticles is attributed to the absence of a distinct, sharp structural phase transition upon hydrogenation. researchgate.net

Instead of an abrupt transformation from one crystal structure to another, gadolinium nanoparticles tend to undergo a more gradual lattice expansion as they absorb hydrogen. Research on "bare" gadolinium nanoparticles has revealed a size-induced structural transformation from the native hexagonal close-packing to a face-centered cubic structure in the as-deposited state. strath.ac.uk This initial fcc structure in the nanoparticles likely influences the subsequent hydrogenation process, contributing to the suppression of a dramatic phase change.

The absence of a disruptive phase transition in nanoparticles is advantageous for applications requiring repeated hydrogen cycling, as it minimizes mechanical stress and degradation of the material.

Hydrogenation Effects on Gadolinium Nanoparticles
PropertyObservation in NanoparticlesAttributed Reason
Phase TransitionAbsence of a sharp structural transitionGradual lattice expansion, pre-existing fcc structure
HysteresisQuenched (significantly reduced)Absence of a disruptive phase transition, reduced mechanical stress
Initial StructureSize-induced transformation to fccSurface energy effects at the nanoscale

Q & A

Q. What methodologies resolve discrepancies between theoretical predictions and experimental observations of GdH₃’s magnetic properties?

  • Methodological Answer: Perform magnetometry (SQUID/VSM) under controlled hydrogen pressures to isolate hydride-specific magnetism. Compare with DFT+U simulations incorporating spin-orbit coupling and hydrogen disorder models. Discrepancies often stem from neglecting antiferromagnetic coupling in hydrogen-saturated structures .

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